5beta-Pregnane-3alpha,16alpha-diol-20-one
Description
Properties
IUPAC Name |
1-[(3R,5R,8R,9S,10S,13S,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDFFHLIMDMCJI-HEEAJRSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197413 | |
| Record name | 5beta-Pregnane-3alpha,16alpha-diol-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481-10-7 | |
| Record name | 5beta-Pregnane-3alpha,16alpha-diol-20-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5beta-Pregnane-3alpha,16alpha-diol-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.BETA.-PREGNANE-3.ALPHA.,16.ALPHA.-DIOL-20-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90LO1UQ2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
General Preparation Strategies
The preparation of 5beta-Pregnane-3alpha,16alpha-diol-20-one typically involves multi-step synthetic procedures starting from readily available steroidal precursors such as progesterone or related 4-3-ketosteroids. The key transformations include selective hydrogenation, reduction of ketones to hydroxyl groups, and functional group manipulations to introduce the diol functionalities at specific positions.
Selective Hydrogenation and Reduction Methods
A well-documented method for preparing 3alpha-hydroxy-5beta-pregnan-20-one, a close structural analogue and intermediate to 5beta-Pregnane-3alpha,16alpha-diol-20-one, involves:
- Selective hydrogenation of progesterone or similar steroids using palladium catalysts in the presence of tert-butylamine. This step converts the Δ4-3-ketosteroid to the corresponding 3-keto-5beta-steroid with high selectivity.
- Selective reduction of the 3-keto group to the 3alpha-hydroxy group using lithium aluminium hydride (LiAlH4) pretreated with tert-butylamine. This reduction is performed under inert atmosphere and controlled temperature conditions to avoid over-reduction or isomerization.
This process is economical and yields the desired 3alpha-hydroxy-5beta-pregnan-20-one with good purity and yield, which can be further functionalized to introduce the 16alpha-hydroxyl group required for 5beta-Pregnane-3alpha,16alpha-diol-20-one.
Introduction of the 16alpha-Hydroxyl Group
The hydroxylation at the 16alpha position is more challenging due to the steric and electronic environment of the steroid nucleus. Methods reported include:
- Chemical hydroxylation using specific oxidizing agents or reagents capable of regioselective oxidation at the 16alpha position.
- Enzymatic or microbial hydroxylation , where certain microorganisms or enzymes selectively hydroxylate steroids at the 16alpha position, providing a biocatalytic route to the diol compound. Although specific protocols for 5beta-Pregnane-3alpha,16alpha-diol-20-one are less detailed in literature, microbial hydroxylation is an established method for similar steroid hydroxylations.
Purification and Characterization
After synthesis, the compound is typically purified by:
- Recrystallization from solvent mixtures such as hexane:ethyl acetate (60:40) to obtain a solid product with high purity.
- Chromatographic techniques, including silica gel column chromatography with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures), to separate the desired compound from isomeric or side products.
- Analytical methods such as thin layer chromatography (TLC) to monitor reaction progress and purity.
Summary Table of Preparation Steps
Research Findings and Notes
- The preparation of 3-hydroxylated pregnan-20-ones, including 5beta-Pregnane-3alpha,16alpha-diol-20-one, is critical for producing compounds that modulate central nervous system activity, such as GABA receptor modulators with anxiolytic and anticonvulsant properties.
- The use of palladium catalysts in the presence of tert-butylamine improves the selectivity of hydrogenation, minimizing formation of unwanted isomers.
- Lithium aluminium hydride reduction steps require careful control to avoid over-reduction or formation of side products; pretreatment of LiAlH4 with tert-butylamine enhances selectivity.
- Although direct chemical hydroxylation at the 16alpha position is less commonly detailed, biotransformation methods offer a promising alternative for regioselective functionalization.
Chemical Reactions Analysis
Types of Reactions: 5beta-Pregnane-3alpha,16alpha-diol-20-one can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological activities and applications.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C21H36O2
- Molecular Weight : 320.5093 g/mol
- CAS Number : 80-92-2
The compound is characterized by its steroid structure, which is crucial for its interaction with various biological systems. The presence of hydroxyl groups at specific positions enhances its biological activity.
Neuroactive Properties
5β-Pregnane-3α,16α-diol-20-one acts as a modulator of the GABA_A receptor, which plays a significant role in the central nervous system (CNS). Its neuroactive properties include:
- Anxiolytic Effects : The compound has been shown to exhibit anxiolytic (anxiety-reducing) properties similar to benzodiazepines but through a distinct mechanism on the GABA receptor complex .
- Anticonvulsant Activity : Research indicates that it may help in managing seizure disorders by modulating brain excitability .
Neuroprotection
Studies have demonstrated that 5β-Pregnane-3α,16α-diol-20-one possesses neuroprotective effects in various models of neurodegeneration. It has been investigated for its potential to protect neurons from damage due to oxidative stress and excitotoxicity .
Hormonal Modulation
As a metabolite of progesterone, this compound is involved in hormonal regulation and has implications for conditions related to hormonal imbalances:
- Postpartum Depression : Given its relationship with progesterone metabolism, it is being studied for its role in alleviating symptoms of postpartum depression .
- Premenstrual Syndrome (PMS) : The compound's effects on mood stabilization suggest potential applications in treating PMS-related mood disorders .
Case Study 1: GABA_A Modulation
A study published in the British Journal of Pharmacology highlighted the compound's ability to enhance the actions of etomidate as a positive allosteric modulator of GABA_A receptors, indicating its potential use in anesthesia and sedation protocols .
Case Study 2: Neuroprotection in Animal Models
Research involving transgenic mice has shown that 5β-Pregnane-3α,16α-diol-20-one can protect against neurodegenerative processes associated with Alzheimer's disease. The compound was found to reduce markers of oxidative stress and improve cognitive function in treated animals .
Comparative Analysis Table
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Neuroactive Properties | Modulation of GABA_A receptors | Anxiolytic effects, anticonvulsant activity |
| Neuroprotection | Protection against oxidative stress | Reduced neuronal damage, improved cognitive function |
| Hormonal Modulation | Interaction with progesterone pathways | Alleviation of postpartum depression and PMS |
Mechanism of Action
The mechanism by which 5beta-Pregnane-3alpha,16alpha-diol-20-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, influencing gene expression and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Key Features
The biological activity of pregnane steroids is highly sensitive to stereochemistry and substituent positions. Below is a comparative analysis of 5beta-Pregnane-3alpha,16alpha-diol-20-one and its analogues:
Pharmacological and Functional Comparisons
GABA Receptor Modulation
- 5alpha vs. 5beta Isomers: The 5alpha configuration (e.g., allopregnanolone) enhances GABA-A receptor activity, reducing neuronal excitability. In contrast, 5beta isomers (e.g., pregnanolone) exhibit divergent effects: pregnanolone inhibits GABA-C receptors (rho1) while potentiating GABA-A receptors at higher concentrations . The 5beta configuration imposes a cis-ring junction, altering steroid-receptor interactions .
- 16alpha-OH Substitution: The presence of a 16alpha-OH group in 5beta-Pregnane-3alpha,16alpha-diol-20-one may limit its blood-brain barrier permeability compared to simpler analogues like allopregnanolone. However, this substitution could confer specificity for peripheral targets, such as hepatic enzymes or placental metabolism .
Metabolic Pathways
- Role in Steroidogenesis : 5alpha-Pregnane-3alpha,17alpha-diol-20-one (a 17alpha-OH analogue) is a critical intermediate in the 5alpha-reductase pathway in wallabies, enabling androgen synthesis without testosterone as a precursor . The 16alpha-OH variant may similarly participate in alternative steroidogenic routes, particularly in pregnancy.
- Pregnancy-Associated Excretion : 5beta-reduced pregnanes with multiple hydroxyl groups (e.g., 5beta-pregnane-3alpha,20alpha,21-triol) are excreted in urine during late gestation, suggesting roles in fetal development or maternal-fetal steroid clearance .
Research Findings and Clinical Implications
- Neuroactive Steroid Interactions: Allopregnanolone (5alpha) and pregnanolone (5beta) exhibit opposing effects on GABA-C receptors, illustrating the critical role of C5 configuration . Partial agonism by 5beta-THDOC (3alpha,21-dihydroxy-5beta-pregnan-20-one) at GABA-A receptors suggests that 5beta-pregnane derivatives may act as endogenous modulators with nuanced regulatory roles .
- Anti-Doping Applications: 5alpha-Pregnane-3alpha,20alpha-diol serves as an endogenous reference compound in anti-doping analyses, but its isotopic ratios are perturbed by pregnenolone administration. This underscores the need for structurally unique markers like 16alpha-OH variants to improve specificity .
Biological Activity
5beta-Pregnane-3alpha,16alpha-diol-20-one is a synthetic steroid compound that has garnered attention for its potential biological activities, particularly in the context of hormone synthesis, neuroactive properties, and therapeutic applications. This article explores the compound's biological activity based on diverse research findings, including mechanisms of action, case studies, and comparative analyses with related compounds.
- Chemical Formula : C21H34O3
- Molecular Weight : 334.49 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
5beta-Pregnane-3alpha,16alpha-diol-20-one is involved in the synthesis and metabolism of steroid hormones. It acts through various mechanisms:
- Hormone Receptor Modulation : The compound may bind to specific hormone receptors, influencing their activity and downstream signaling pathways.
- GABAergic Activity : It has been shown to modulate GABA receptors, enhancing inhibitory neurotransmission, which can have neuroprotective effects and influence mood and anxiety disorders .
- Anticonvulsant Properties : Similar to other neuroactive steroids, it exhibits anticonvulsant effects by regulating chloride ion channels associated with GABA receptors .
Hormonal Effects
Research indicates that 5beta-Pregnane-3alpha,16alpha-diol-20-one plays a significant role in hormone metabolism. It is involved in pathways leading to the synthesis of androgens and other steroid hormones. Its unique hydroxylation pattern distinguishes it from other steroids, impacting its biological activity .
Neuroactive Properties
The compound's ability to enhance GABAergic neurotransmission suggests potential therapeutic applications in treating conditions such as epilepsy, anxiety disorders, and depression. Studies have demonstrated that derivatives of this compound can produce significant anxiolytic effects similar to established benzodiazepines but through different mechanisms .
Case Studies
- Multiple Sclerosis Research : A study examining the steroidome in women with multiple sclerosis found altered levels of various steroids, including those related to 5beta-Pregnane-3alpha,16alpha-diol-20-one. The findings suggest a potential role for this compound in modulating immune responses and neuroprotection in this patient population .
- Animal Models : In animal studies, administration of 5beta-Pregnane-3alpha,16alpha-diol-20-one showed promising results in reducing seizure frequency and severity, indicating its potential as an anticonvulsant agent .
Comparative Analysis with Related Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5beta-Pregnane-3alpha,16alpha-diol-20-one | Hydroxylation at positions 3α and 16α | Modulates GABA receptors; potential anxiolytic effects |
| Allopregnanolone | Hydroxylation at positions 3α and 20 | Neuroactive steroid; enhances GABAergic transmission |
| Dihydrotestosterone (DHT) | Reduction at position 4 | Potent androgen; involved in male sexual differentiation |
Q & A
Basic Question: What synthetic strategies are recommended for 5β-Pregnane-3α,16α-diol-20-one?
Answer:
While direct synthesis routes for this compound are not explicitly detailed in the provided evidence, analogous steroid derivatives (e.g., pregnenolone 16α-carbonitrile) are synthesized via nucleophilic substitution using sodium cyanide and acetic acid precursors . For 5β-Pregnane-3α,16α-diol-20-one, researchers could explore:
- Hydroxylation at C16 : Catalytic oxidation or enzymatic methods to introduce the 16α-hydroxyl group.
- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during synthesis, followed by acidic deprotection (as seen in allopregnanolone derivatives) .
- Validation : Confirm stereochemistry via H/C NMR and compare with NIST reference data .
Advanced Question: How can structural analogs inform the resolution of contradictory biological data for this compound?
Answer:
Contradictions in reported activities (e.g., receptor binding or metabolic effects) may arise from stereochemical variations or assay conditions. Researchers should:
- Compare with GABAergic steroids : Evaluate activity using rat hippocampal neuron assays, as 3α-hydroxylated steroids (e.g., allopregnanolone) potentiate GABA receptors .
- Synthesize epimers : Generate 16β-epimers to isolate stereospecific effects, employing chiral catalysts or enzymatic resolution .
- Cross-reference databases : Validate physical properties (e.g., melting point, TPSA) against NIST or USP standards to ensure structural consistency .
Basic Question: What analytical methods are suitable for characterizing 5β-Pregnane-3α,16α-diol-20-one?
Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (210–254 nm) for purity assessment, referencing cortisol/prednisolone separation protocols .
- Mass spectrometry : Employ ESI-MS in negative ion mode with fluoride adducts for enhanced sensitivity, as demonstrated for pregnenolone derivatives .
- Stereochemical confirmation : X-ray crystallography or NOESY NMR to verify 3α/16α configurations .
Advanced Question: How can researchers address challenges in quantifying trace amounts of this compound in biological matrices?
Answer:
- Isotope dilution : Use deuterated internal standards (e.g., -labeled pregnane derivatives) for LC-MS/MS quantification, minimizing matrix effects .
- Derivatization : Enhance detectability via silylation (e.g., BSTFA) for GC-MS analysis, optimizing reaction conditions to avoid degradation .
- Validation : Follow FDA guidelines for precision (RSD <15%), accuracy (80–120% recovery), and limits of detection (LOD <1 ng/mL) .
Basic Question: What safety protocols are critical for handling 5β-Pregnane-3α,16α-diol-20-one?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: What computational approaches predict the metabolic fate of this compound?
Answer:
- In silico modeling : Use software like Schrödinger or MOE to simulate cytochrome P450 interactions, focusing on hydroxylation/oxidation at C20 or C16 .
- ADME profiling : Calculate logP (≈5.2) and TPSA (≈40.5 Ų) to predict solubility and membrane permeability .
- Enzymatic assays : Validate predictions with liver microsomes and UDP-glucuronosyltransferase activity tests .
Basic Question: How should 5β-Pregnane-3α,16α-diol-20-one be stored to maintain stability?
Answer:
- Conditions : Store in airtight containers at -20°C, protected from light and humidity (to prevent oxidation or hydrolysis) .
- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .
Advanced Question: What strategies improve aqueous solubility for in vivo delivery?
Answer:
- Co-solvents : Use β-cyclodextrins or PEG-400 to solubilize the hydrophobic core (logP ≈5.2) .
- Nanoformulations : Develop liposomal or micellar carriers, optimizing particle size (<200 nm) via dynamic light scattering .
- Pro-drugs : Synthesize phosphate esters at C3 or C16 hydroxyls for enhanced bioavailability, followed by enzymatic cleavage in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
